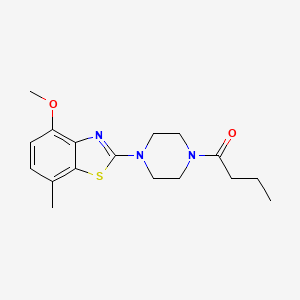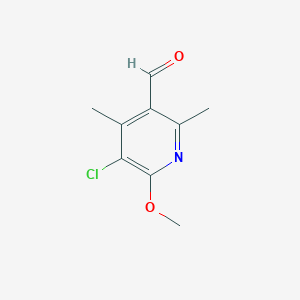
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, also known as BM212, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the benzothiazole family of compounds and has been studied for its ability to interact with biological systems.
Mecanismo De Acción
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to interact with various biological systems and exhibit multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes, modulate the expression of certain genes, and interact with certain receptors. The exact mechanism of action of 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects on the body. It has been shown to modulate the levels of certain neurotransmitters, inhibit the activity of certain enzymes, and affect the expression of certain genes. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is still in the early stages of research, and more studies are needed to fully understand its potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole. One potential direction is to study its potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Another direction is to study its potential synergistic effects with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole and its effects on the body.
Métodos De Síntesis
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-aminobenzothiazole with butyric anhydride, followed by the reaction of the resulting product with piperazine and then with methyl iodide. The final product is 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, which can be purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In infectious disease research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential antimicrobial properties.
Propiedades
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-14(21)19-8-10-20(11-9-19)17-18-15-13(22-3)7-6-12(2)16(15)23-17/h6-7H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWSHXFWOPORAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2642397.png)

![Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2642400.png)





![3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2642408.png)
![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)

![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)
![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)